molecular formula C25H23NO5 B1585721 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid CAS No. 511272-32-5

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid

Cat. No. B1585721
M. Wt: 417.5 g/mol
InChI Key: SOJXDPVBOJLSIA-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid” is a compound with the CAS Number: 511272-32-5 and a molecular weight of 417.46 . It has a solid physical form and is stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The molecular formula of this compound is C25H23NO5 . The InChI code is 1S/C25H23NO5/c1-30-17-8-6-7-16 (13-17)23 (14-24 (27)28)26-25 (29)31-15-22-20-11-4-2-9-18 (20)19-10-3-5-12-21 (19)22/h2-13,22-23H,14-15H2,1H3, (H,26,29) (H,27,28)/t23-/m1/s1 . This provides a detailed description of the compound’s structure, including the arrangement of atoms and the stereochemistry.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 417.46 . It is a solid at room temperature and is stored in a dry environment at 2-8°C .

Scientific Research Applications

Enzyme-activated Surfactants and Carbon Nanotube Dispersion

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, a class which includes the chemical compound , have been utilized as surfactants for carbon nanotubes. These compounds facilitate the creation of homogeneous aqueous nanotube dispersions on-demand under both constant and physiological conditions. This application is significant in materials science and nanotechnology, where carbon nanotubes are used for their unique electrical, thermal, and mechanical properties (Cousins et al., 2009).

Synthesis of Oligomers for Biomedical Applications

Research has also explored the synthesis of oligomers derived from amide-linked neuraminic acid analogues using N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids. These oligomers, varying in length, show potential for biomedical applications, including drug delivery systems and biomaterials (Gregar & Gervay-Hague, 2004).

Solid Phase Synthesis of Peptide Amides

The compound has been used in the solid-phase synthesis of peptide amides, indicating its importance in peptide chemistry. Specifically, it serves as a precursor for C-terminal amides in Fmoc (fluoren-9-ylmethoxycarbonyl) based solid phase peptide synthesis. This application is crucial for the synthesis of peptides for research and therapeutic purposes (Funakoshi et al., 1988).

Development of Fluorescent Indicators

The related chemical architecture has been incorporated into the development of fluorescent indicators for cytosolic calcium measurements. These indicators offer advantages for fluorescence microscopy and flow cytometry, demonstrating the compound's utility in cellular biology and medical diagnostics (Minta et al., 1989).

Reversible Protecting Group in Peptide Synthesis

The compound's derivatives have been employed as reversible protecting groups for the amide bond in peptides. This application aids in the synthesis of 'difficult sequences' in peptides, showcasing its significance in advancing peptide synthesis methodologies (Johnson et al., 1993).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-30-17-8-6-7-16(13-17)23(14-24(27)28)26-25(29)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJXDPVBOJLSIA-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375898
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid

CAS RN

511272-32-5
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-methoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511272-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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